molecular formula C15H20F3N3O2 B2687562 N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1251579-17-5

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2687562
CAS No.: 1251579-17-5
M. Wt: 331.339
InChI Key: BHJQXINLEPFOJK-UHFFFAOYSA-N
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Description

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic organic compound characterized by the presence of a dimethylamino group, a trifluoroethyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable propylating agent to form 3-(4-(dimethylamino)phenyl)propylamine.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride in the presence of a base to form the oxalamide derivative.

    Introduction of the Trifluoroethyl Group: Finally, the oxalamide derivative is treated with 2,2,2-trifluoroethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide moiety to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to specific sites, while the trifluoroethyl group could enhance the compound’s stability and bioavailability. The oxalamide moiety may play a role in the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)acetamide
  • N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)urea

Uniqueness

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to the presence of both the oxalamide and trifluoroethyl groups, which confer distinct chemical and physical properties

Biological Activity

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylamino group and a trifluoroethyl moiety. These functional groups are known to influence the compound's pharmacological properties.

  • Molecular Formula : C16H20F3N3O2
  • Molecular Weight : 351.35 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates :
    • 4-(dimethylamino)benzaldehyde is reacted with propylamine to form 4-(dimethylamino)phenylpropylamine.
    • 2,2,2-trifluoroethylamine is synthesized separately.
  • Formation of the Oxalamide :
    • The final compound is formed by reacting the intermediates with oxalyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is believed to involve modulation of specific molecular targets. It may interact with receptors or enzymes that are crucial for various cellular processes.

In Vitro Studies

Several studies have assessed the compound's effects on different cell lines:

  • Anticancer Activity : In vitro tests have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
    • A431 Human Epidermoid Carcinoma Cells : IC50 values indicated effective inhibition of cell viability.
    • HepG2 Human Liver Cancer Cells : Similar inhibitory effects were observed, suggesting potential as an anticancer agent.
Cell LineIC50 (µM)Reference
A4315.0
HepG24.5
  • Mechanisms of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Stat3 pathway.

Pharmacological Profiles

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is needed to confirm these findings.
  • Cytotoxicity : The compound has demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a mouse model of melanoma. The results indicated a significant reduction in tumor size compared to control groups treated with saline.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying its anticancer effects. The study found that treatment with the compound resulted in apoptosis in cancer cells through activation of caspase pathways.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-21(2)12-7-5-11(6-8-12)4-3-9-19-13(22)14(23)20-10-15(16,17)18/h5-8H,3-4,9-10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJQXINLEPFOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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